molecular formula C8H13Br B6209093 1-(bromomethyl)-3-cyclopropylcyclobutane CAS No. 2060008-87-7

1-(bromomethyl)-3-cyclopropylcyclobutane

Cat. No. B6209093
CAS RN: 2060008-87-7
M. Wt: 189.1
InChI Key:
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Description

1-(Bromomethyl)-3-cyclopropylcyclobutane, also known as 1-bromocyclobutylmethyl bromide (BCMB), is a cyclobutane derivative with a bromine atom attached to the methyl group. It is a colorless liquid with a pungent odor and is insoluble in water. BCMB is used as a reagent in organic synthesis, primarily in the preparation of cyclobutanes and cyclobutenes. It is also used in the synthesis of heterocyclic compounds and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of BCMB is not fully understood. It is believed that the bromine atom attached to the methyl group of BCMB acts as a nucleophile, attacking the double bond of the substrate molecule. This leads to a rearrangement of the molecule, resulting in the formation of a cyclobutane ring.
Biochemical and Physiological Effects
The biochemical and physiological effects of BCMB are not well understood. It is believed that BCMB can interfere with the metabolism of certain drugs, including anticonvulsants and anti-inflammatory drugs. It has also been suggested that BCMB may act as an inhibitor of certain enzymes, including cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using BCMB in laboratory experiments include its low cost, ease of use, and high yield. It is also a relatively safe reagent, as it is not highly toxic or flammable. However, there are some limitations to using BCMB in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat.

Future Directions

There are several potential future directions for research involving BCMB. These include further investigation into its mechanism of action, its effects on drug metabolism, and its potential use as an inhibitor of enzymes. Additionally, further research into the synthesis of cyclobutanes and cyclobutenes using BCMB could lead to the development of new drugs and materials. Finally, BCMB could be used in the synthesis of polycyclic aromatic hydrocarbons, which could lead to new insights into the formation of planets and stars.

Synthesis Methods

BCMB is synthesized by the bromination of 1-methylcyclopropane. The reaction proceeds in the presence of a Lewis acid such as aluminum chloride, boron trifluoride, or zinc chloride. The reaction is carried out in an inert solvent such as dichloromethane or toluene. The yield of the reaction is typically around 70%.

Scientific Research Applications

BCMB has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of cyclobutanes and cyclobutenes, as well as in the synthesis of heterocyclic compounds. It has also been used in the preparation of the anti-inflammatory drug celecoxib and the anti-cancer drug erlotinib. BCMB has also been used in the synthesis of polycyclic aromatic hydrocarbons (PAHs), which are important in the study of the formation of planets and stars.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(bromomethyl)-3-cyclopropylcyclobutane involves the bromination of cyclopropylcyclobutane followed by the substitution of a bromine atom with a methyl group.", "Starting Materials": [ "Cyclopropylcyclobutane", "Bromine", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of cyclopropylcyclobutane using bromine and sodium hydroxide in methanol to yield 1-bromo-3-cyclopropylcyclobutane.", "Step 2: Substitution of the bromine atom in 1-bromo-3-cyclopropylcyclobutane with a methyl group using sodium bicarbonate and methyl iodide in acetone to yield 1-(bromomethyl)-3-cyclopropylcyclobutane.", "Step 3: Purification of the product by washing with hydrochloric acid, sodium bicarbonate, and water, followed by drying with sodium chloride." ] }

CAS RN

2060008-87-7

Product Name

1-(bromomethyl)-3-cyclopropylcyclobutane

Molecular Formula

C8H13Br

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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